2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a sulfanyl group, and a benzothiazole ring. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (furan, oxadiazole, and benzothiazole) would likely contribute to its stability and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the sulfanyl group could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Antimicrobial and Hemolytic Agents
A study synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, evaluating their antimicrobial and hemolytic activities. Most compounds demonstrated variable activity against selected microbial species relative to reference standards, with one compound showing notable activity against a panel of microbes. This research suggests potential for developing antimicrobial agents from this compound class, except for one derivative with higher cytotoxicity (Rehman et al., 2016).
Anticancer Activity
Another study focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity. The findings indicated potent and selective cytotoxic effects against leukemia cell lines, highlighting a promising direction for anticancer drug development (Horishny et al., 2021).
Anticonvulsant Activities
Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives revealed that compounds containing a furan ring demonstrated outstanding activity in seizure tests in mice. This study validates the anticonvulsant potential of compounds with furan derivatives and underscores the importance of structural modification for enhancing biological activity (Kohn et al., 1993).
Energetic Materials
Investigation into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials demonstrated that these compounds possess moderate thermal stabilities and are insensitive towards impact and friction. Their detonation performance suggested that these materials could surpass TNT in certain applications, marking them as candidates for the development of safer energetic materials (Yu et al., 2017).
Vasodilator Action
A study on furoxans, compounds related to the 1,2,5-oxadiazole-2-oxides family, explored their vasodilator action. It was discovered that furoxans increased coronary flow in isolated rat heart preparations, suggesting their potential as nitrovasodilators due to the formation of nitric oxide (NO) upon reaction with thiols. This research opens avenues for the development of new vasodilator drugs (Feelisch et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c1-9-4-5-10-12(7-9)25-15(17-10)18-13(21)8-24-16-20-19-14(23-16)11-3-2-6-22-11/h2-7H,8H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMRVHPWNYEUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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